![molecular formula C10H12ClF2NO B578408 2-(3,4-Difluorophenyl)morpholine hydrochloride CAS No. 1251033-05-2](/img/structure/B578408.png)
2-(3,4-Difluorophenyl)morpholine hydrochloride
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Overview
Description
“2-(3,4-Difluorophenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2NO . It is a hydrochloride salt form of 2-(3,4-Difluorophenyl)morpholine . The compound has a molecular weight of 235.66 .
Molecular Structure Analysis
The InChI code for “2-(3,4-Difluorophenyl)morpholine” is 1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 235.66 . The InChI code is 1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches: The compound has been synthesized through various methods. For instance, Cheng Chuan (2011) described a method involving amine cyclization reaction, reduction, and acidification, yielding a 70.3% success rate and confirming the structure through IR, 1H NMR, and MS spectra (Cheng Chuan, 2011). Similarly, Liu Chuan-xiang (2006) reported a synthesis from 3,5-difluoropropiophenone, achieving a 77.3% yield (Liu Chuan-xiang, 2006).
- Crystal Structure Analysis: Xu Qiu-yan (2013) conducted an asymmetric synthesis of the compound, analyzing its crystal structure using single-crystal X-ray analysis (Xu Qiu-yan, 2013).
Complexation and Reactivity
- Complexation with Metals: A. Singh et al. (2000) explored the compound's reactions with elements like tellurium, forming new derivatives and analyzing the structures through NMR and X-ray diffraction. These reactions demonstrated potential applications in coordination chemistry (A. Singh, J. Sooriyakumar, S. Husebye, K. Törnroos, 2000).
- Catalytic Applications: Pradhumn Singh et al. (2010) synthesized related compounds, which were used in Rhodium(III) complexes that catalyze transfer hydrogenation reactions, indicating potential for industrial catalytic applications (Pradhumn Singh, D. Das, Monika Singh, A. Singh, 2010).
Potential Biological Activity
- Antidepressant Activity Research: Tao Yuan (2012) synthesized a variant and tested its antidepressant activities in mice, suggesting potential therapeutic applications (Tao Yuan, 2012).
- Antibacterial and Antioxidant Studies: Mamatha S.V et al. (2019) synthesized a derivative and screened it for antibacterial, antioxidant, and anti-TB activities, indicating its potential in pharmaceutical research (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(3,4-difluorophenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXJCTHXHJCZPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855964 |
Source
|
Record name | 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1251033-05-2 |
Source
|
Record name | 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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